molecular formula C17H16O2 B14499871 1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- CAS No. 63250-29-3

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl-

Cat. No.: B14499871
CAS No.: 63250-29-3
M. Wt: 252.31 g/mol
InChI Key: RNKQXTNGHNLQBA-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is an organic compound with the molecular formula C17H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- can be synthesized through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: An aryl ketone with a similar structure but different functional groups.

    Acetophenone: Another aryl ketone, simpler in structure with only one ketone group.

    Butyrophenone: A related compound with a longer carbon chain.

Uniqueness

1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is unique due to its dual ketone groups and specific aromatic substitutions. This structure provides distinct reactivity and applications compared to similar compounds .

Properties

CAS No.

63250-29-3

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C17H16O2/c1-12-8-9-13(2)15(10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

RNKQXTNGHNLQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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